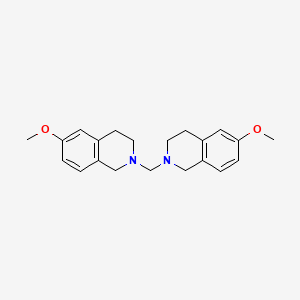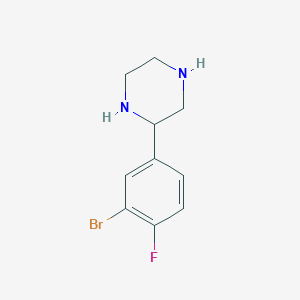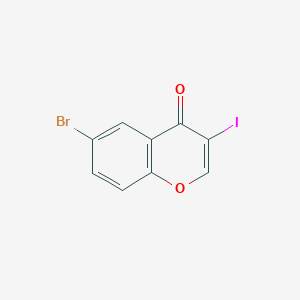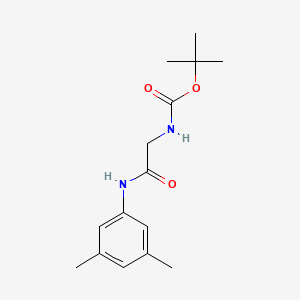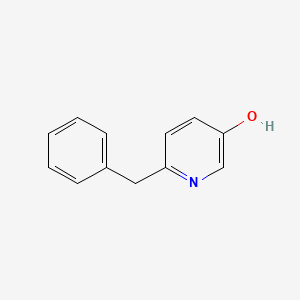
6-Benzylpyridin-3-ol
Descripción general
Descripción
6-Benzylpyridin-3-ol is a compound that is structurally related to various pyridine derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but the research on similar compounds can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediates such as 2,6-Dibenzoylpyridine (DBPY) and its subsequent transformation into other functionalized pyridines. For instance, the synthesis of 2,6-Bis(3-aminobenzoyl)pyridine (BABP) involves Friedel–Crafts acylation, nitration, and reduction steps . Similarly, the synthesis of 6-amino-5-benzyl-3-methylpyrazin-2-one demonstrates the complexity of synthesizing benzyl-substituted pyridine derivatives .
Molecular Structure Analysis
The molecular structures of benzyl-substituted pyridines are characterized by the presence of a benzyl group attached to the pyridine ring, which can influence the physical and chemical properties of the molecule. For example, the molecular structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea shows a cis-trans configuration around the thiourea moiety, which is influenced by the substituents on the pyridine ring .
Chemical Reactions Analysis
Benzyl-substituted pyridines can undergo various chemical reactions, including cycloadditions, as seen in the reactions of benzyne with 3-hydroxypyridine and related compounds . Aminomethylation and azo-coupling reactions are also possible, as demonstrated by the reactions of 5-benzyl-3-hydroxypyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl-substituted pyridines can be quite diverse. For example, the study of polyimides derived from BABP reveals insights into the solubility, thermal behavior, and solution viscosity of these materials . The tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one provides information on the hydrogen bonding capabilities and stability of such compounds under various conditions . Additionally, the crystal and molecular structures of complexes formed by dimethyl bipyridyls with chloranilic acid offer data on hydrogen bonding and phase transitions .
Aplicaciones Científicas De Investigación
Antiangiogenic and Antitumor Activities
6-Benzylpyridin-3-ol derivatives, specifically 6-amino-2,4,5-trimethylpyridin-3-ols, have been synthesized and shown to exhibit significant antiangiogenic and antitumor activities. This finding highlights the potential of these compounds as antiangiogenic agents, offering promise in the field of cancer treatment and research (Kim et al., 2014).
Biological Evaluation and Molecular Docking
Studies have also explored the synthesis of various 6-arylbenzo[4,5]imidazo[1,2-a][1,8]naphthyridin-10-ols, including derivatives of 6-Benzylpyridin-3-ol. These compounds have shown antibacterial activity and have been subject to molecular docking studies against topoisomerase II DNA gyrase enzyme. Such research contributes to understanding the biological activity and potential pharmaceutical applications of these compounds (Boda et al., 2018).
Inhibition of Colitis
Research into ring-modified analogues of 6-Benzylpyridin-3-ol, such as 6-acetamido-2,4,5-trimethylpyridin-3-ol, has demonstrated significant inhibitory effects against colitis. This study highlights the compound's potential as an anti-inflammatory bowel disease agent, showcasing its therapeutic applications in gastrointestinal disorders (Chaudhary et al., 2020).
Optical Limiting Properties
The optical limiting properties of derivatives of 6-Benzylpyridin-3-ol have been investigated, particularly in relation to BODIPY dyes. These studies contribute to the understanding of the photophysical properties of these compounds and their potential applications in optical technologies (Ngoy et al., 2019).
Cyclometallation Reactions
Cyclometallated 6-Benzylpyridines have been studied for their potential in forming ion/neutral complexes. This research provides insights into the chemical properties of these compounds and their applications in advanced materials science and catalysis (Kuck et al., 2011).
Safety and Hazards
6-Benzylpyridin-3-ol has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
6-benzylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-7-6-11(13-9-12)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQDOOSQWULCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101192-76-1 | |
| Record name | 6-(PHENYLMETHYL)-3-PYRIDINOL, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)
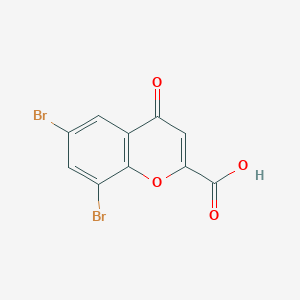


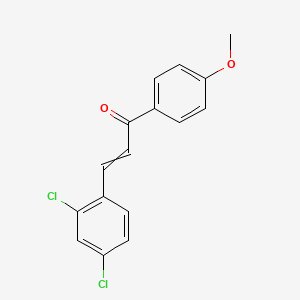
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3033185.png)



